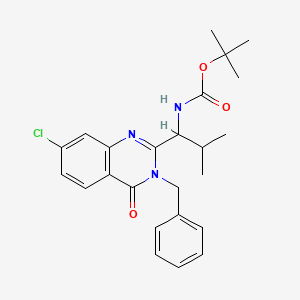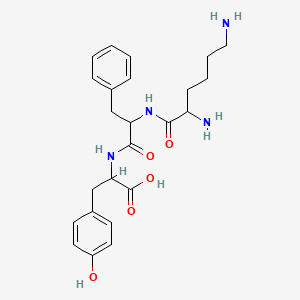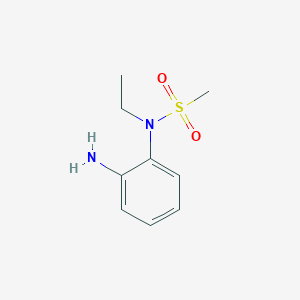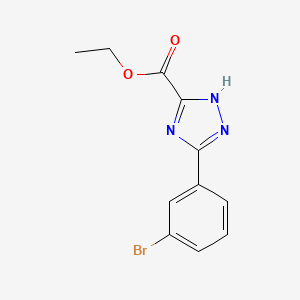
(R)-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-ブチル(1-(3-ベンジル-7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-メチルプロピル)カルバメートは、キナゾリンオン類に属する複雑な有機化合物です。キナゾリンオン類は、抗炎症作用、抗がん作用、抗菌作用など、多岐にわたる生物活性で知られています。
準備方法
合成経路と反応条件
(R)-tert-ブチル(1-(3-ベンジル-7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-メチルプロピル)カルバメートの合成は、通常、複数のステップを伴います。
キナゾリンオンコアの形成: キナゾリンオンコアは、適切な前駆体の環化を制御された条件下で行うことで合成されます。
ベンジル基とクロロ基の導入: ベンジル基とクロロ基は、ベンジルクロリドやチオニルクロリドなどの試薬を用いて置換反応により導入されます。
tert-ブチルカルバメート基の付加: 最後のステップでは、tert-ブチルカルバメート基を付加します。これは、トリエチルアミンなどの塩基の存在下で、tert-ブチルクロロホルメートとの反応により行われます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件の最適化は、収量と純度を最大限に高めるために重要です。連続フロー反応器や自動合成プラットフォームは、効率とスケーラビリティを向上させるために使用される可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジル基において、酸化反応を起こす可能性があり、ベンジルアルコールまたはベンズアルデヒド誘導体の形成につながります。
還元: 還元反応は、キナゾリンオンコアを標的にし、ケトン基をアルコールに変換する可能性があります。
置換: クロロ基は、アミンやチオールなどのさまざまな求核剤で置換され、さまざまな誘導体を作成できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用いる。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いる。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、アミンやチオールなどの求核剤を用いる。
主な生成物
酸化: ベンジルアルコール、ベンズアルデヒド誘導体。
還元: キナゾリンオンコアのアルコール誘導体。
置換: 使用される求核剤に応じて、さまざまな置換キナゾリンオン誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学反応の探求と新しい合成方法の開発が可能になります。
生物学
生物学研究では、(R)-tert-ブチル(1-(3-ベンジル-7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-メチルプロピル)カルバメートは、その潜在的な生物活性について研究されています。それは、特定の生物学的経路を標的にする新しい薬剤の開発のためのリード化合物として役立つ可能性があります。
医学
医薬品化学では、この化合物は、その潜在的な治療効果について調査されています。その構造は、さまざまな生物学的標的に作用する可能性を示唆しており、腫瘍学、感染症、炎症などの分野における薬物開発の候補となっています。
産業
産業分野では、この化合物は、新しい材料の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。その汎用性は、さまざまな産業用途における貴重な資産となっています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
作用機序
(R)-tert-ブチル(1-(3-ベンジル-7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-メチルプロピル)カルバメートの作用機序には、特定の分子標的との相互作用が含まれます。キナゾリンオンコアは、酵素や受容体と相互作用し、その活性を阻害する可能性があることが知られています。ベンジル基とクロロ基は、結合親和性と特異性を高める可能性があり、tert-ブチルカルバメート基は、化合物の安定性とバイオアベイラビリティを向上させる可能性があります。
類似化合物の比較
類似化合物
(R)-tert-ブチル(1-(3-ベンジル-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-メチルプロピル)カルバメート: クロロ基を欠いており、生物活性や結合親和性に影響を与える可能性があります。
(R)-tert-ブチル(1-(3-ベンジル-7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-エチルプロピル)カルバメート: メチル基の代わりにエチル基を持ち、化学的性質と反応性に影響を与える可能性があります。
独自性
(R)-tert-ブチル(1-(3-ベンジル-7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)-2-メチルプロピル)カルバメートにおけるクロロ基の存在は、類似化合物とは異なります。この基は、化合物の反応性、生物活性、結合親和性に大きく影響を与える可能性があり、研究開発のためのユニークで貴重な化合物となっています。
類似化合物との比較
Similar Compounds
®-tert-Butyl (1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate: Lacks the chloro group, which may affect its biological activity and binding affinity.
®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-ethylpropyl)carbamate: Has an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the chloro group in ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and binding affinity, making it a unique and valuable compound for research and development.
特性
IUPAC Name |
tert-butyl N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3/c1-15(2)20(27-23(30)31-24(3,4)5)21-26-19-13-17(25)11-12-18(19)22(29)28(21)14-16-9-7-6-8-10-16/h6-13,15,20H,14H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPLXQQQXSDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)


![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)


![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)

![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)

